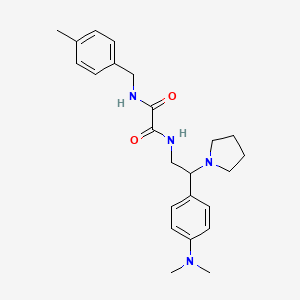

N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(4-methylbenzyl)oxalamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N'-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]-N-[(4-methylphenyl)methyl]oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N4O2/c1-18-6-8-19(9-7-18)16-25-23(29)24(30)26-17-22(28-14-4-5-15-28)20-10-12-21(13-11-20)27(2)3/h6-13,22H,4-5,14-17H2,1-3H3,(H,25,29)(H,26,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEVDVBYHWGZWRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(4-methylbenzyl)oxalamide is a complex organic compound with significant potential in medicinal chemistry. Its molecular formula is , and it has a molecular weight of approximately 408.5 g/mol. This compound features a dimethylamino group, a pyrrolidine ring, and an oxalamide moiety, which contribute to its diverse biological activities.

Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C24H32N4O2 |

| Molecular Weight | 408.5 g/mol |

| CAS Number | 899729-27-2 |

| IUPAC Name | N-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]-N'-(4-methylbenzyl)oxamide |

Anticancer Properties

Recent studies have investigated the anticancer potential of related compounds featuring similar structural motifs. For instance, derivatives incorporating the dimethylaminophenyl moiety have shown promising results against various cancer cell lines, including pancreatic cancer (Panc-1) and triple-negative breast cancer (MDA-MB-231).

Case Study Findings:

- Cell Viability Assays: Compounds similar to this compound exhibited significant inhibition of cell proliferation at concentrations ranging from 1 to 2 μM.

- Mechanism of Action: The mechanism appears to involve disruption of cell colony formation and induction of apoptosis in cancer cells, suggesting potential as a therapeutic agent in oncology .

Anti-inflammatory Effects

The compound has also been noted for its anti-inflammatory properties. Preliminary studies indicate that it may inhibit pro-inflammatory cytokine production in macrophage cell lines, which is crucial for managing inflammatory diseases.

Research Findings:

- In Vitro Studies: The presence of the dimethylaminophenyl group has been linked to enhanced antioxidant activity and reduced inflammation markers in RAW 264.7 macrophages, indicating its potential utility in treating inflammatory conditions .

Analgesic Potential

Another area of interest is the analgesic properties associated with this compound. Initial assessments suggest that it may have applications in pain management due to its interaction with pain receptors.

Preliminary Data:

- Pain Models: In animal models, compounds structurally related to this compound have demonstrated efficacy in reducing pain responses, warranting further investigation into its pharmacological profile.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C22H28N4O2

- Molecular Weight : 380.5 g/mol

- CAS Number : 899729-23-8

The compound's structure allows for diverse interactions with biological targets, which is crucial for its therapeutic applications. The presence of the dimethylamino group enhances solubility and bioavailability, while the oxalamide moiety may facilitate receptor binding and enzyme inhibition.

Scientific Research Applications

The applications of N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(4-methylbenzyl)oxalamide can be categorized into several key areas:

Medicinal Chemistry

- Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. The structural motifs similar to those found in known anticancer agents suggest potential efficacy in inhibiting tumor growth .

- Analgesic Properties : Research has highlighted the compound's potential use in pain relief, indicating its role as an analgesic agent.

- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Enzyme Inhibition Studies

The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. Such inhibition can lead to therapeutic effects against diseases characterized by dysregulated metabolism. For example:

- Acetylcholinesterase Inhibition : Similar compounds have shown promise in inhibiting acetylcholinesterase, which is crucial for managing neurodegenerative diseases .

Receptor Binding Studies

This compound may bind to various receptors that modulate cellular signaling pathways. This interaction can influence processes such as cell proliferation and apoptosis, which are critical in cancer biology.

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(4-methylbenzyl)oxalamide, and how can intermediates be characterized?

- Methodological Answer : The compound's synthesis likely involves multi-step condensation reactions. A plausible route includes:

Amination : Reacting 4-(dimethylamino)benzaldehyde with pyrrolidine to form a Schiff base intermediate.

Alkylation : Introducing the 4-methylbenzyl group via nucleophilic substitution, as seen in analogous oxalamide syntheses .

Oxalamide Formation : Coupling the intermediates using oxalyl chloride or activated esters.

- Characterization : Use 1H/13C NMR to confirm regiochemistry (e.g., pyrrolidine ring protons at δ 1.8–2.5 ppm) and HRMS for molecular weight validation. HPLC-PDA (≥98% purity) ensures absence of unreacted precursors .

Q. What safety precautions are critical during handling due to the compound’s structural features?

- Methodological Answer : The dimethylamino and pyrrolidine groups may pose reactivity risks (e.g., amine-related exothermic reactions). Key precautions:

- Ventilation : Use fume hoods to avoid inhalation of fine particulates.

- PPE : Nitrile gloves and safety goggles to prevent skin/eye contact.

- First Aid : Immediate flushing with water for eye exposure; consult a physician for ingestion .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Contradictions (e.g., unexpected NMR splitting) may arise from rotamers or residual solvents. Strategies:

Variable-Temperature NMR : To identify dynamic rotational barriers (e.g., amide bond restricted rotation).

2D-COSY/HMBC : Map proton-proton correlations and long-range C-H couplings to confirm connectivity.

X-ray Crystallography : Definitive resolution of stereochemistry for crystalline derivatives .

Q. What experimental design principles apply to optimizing yield in multi-step syntheses of this compound?

- Methodological Answer : Use Design of Experiments (DoE) to identify critical factors:

- Factors : Temperature (60–100°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., 1–5 mol% Pd for cross-coupling).

- Response Surface Modeling : Predict optimal conditions (e.g., 80°C in DMF with 3 mol% catalyst maximizes oxalamide coupling efficiency).

- Flow Chemistry : For scale-up, continuous reactors reduce side reactions (e.g., via precise residence time control) .

Q. How can structure-activity relationship (SAR) studies be designed to probe the role of the dimethylamino and pyrrolidine groups?

- Methodological Answer :

Analog Synthesis : Replace dimethylamino with morpholine (less basic) or pyrrolidine with piperidine (larger ring).

Biological Assays : Test binding affinity (e.g., IC50 in receptor inhibition assays) and logP (HPLC-measured lipophilicity).

Computational Modeling : MD simulations to assess steric/electronic effects of substituents on target engagement .

Q. What strategies mitigate instability issues in aqueous formulations during pharmacological testing?

- Methodological Answer :

- Lyophilization : Stabilize the compound as a lyophilized powder (add trehalose/sucrose as cryoprotectants).

- Buffering : Use phosphate buffer (pH 6.5–7.5) to prevent hydrolysis of the oxalamide bond.

- Light Sensitivity : Store solutions in amber vials; monitor degradation via UV-Vis (λmax ~270 nm) .

Data Analysis & Reproducibility

Q. How should researchers address batch-to-batch variability in purity for in vivo studies?

- Methodological Answer :

QC Protocols : Mandate ≥98% purity (HPLC) and residual solvent analysis (GC-MS).

Stability Studies : Accelerated aging (40°C/75% RH for 4 weeks) to identify degradation products.

Metadata Tracking : Document synthetic parameters (e.g., stirring rate, drying time) to correlate with variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.